氧乐亭

描述

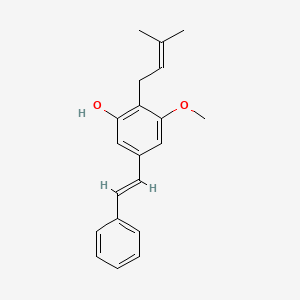

Oxyresveratrol is a stilbenoid found in the heartwood of Artocarpus lakoocha and in the traditional drug ‘Puag-Haad’ made from it . It is also the aglycone of mulberroside A, a compound found in Morus alba, the white mulberry . Oxyresveratrol is a potent tyrosinase inhibitor .

Synthesis Analysis

Oxyresveratrol can be easily obtained from plant materials by conventional methods . Several systems for both qualitative and quantitative analysis of oxyresveratrol contents in plant materials and plant products are available .Molecular Structure Analysis

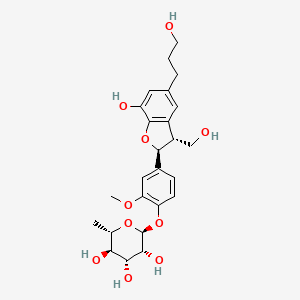

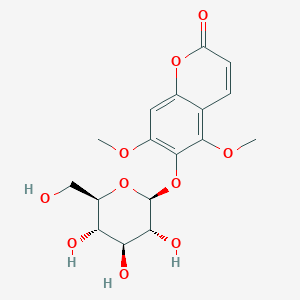

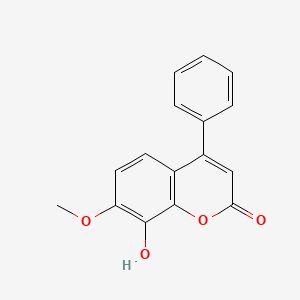

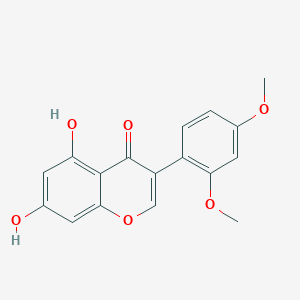

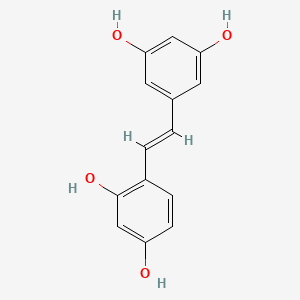

The structure of oxyresveratrol (systematic name: 4- [ ( E )-2- (3,5-dihydroxyphenyl)-ethenyl] benzene-1,3-diol; C 14 H 12 O 4) contains a trans -1,2-diphenylethylene nucleus with two OH groups on each of the aromatic rings .Chemical Reactions Analysis

The unfavorable pharmacokinetic properties of oxyresveratrol, including low water solubility and poor oral availability and stability, have posed challenges to its development as a useful therapeutic agent .Physical And Chemical Properties Analysis

Oxyresveratrol has a chemical formula of C 14 H 12 O 4 and a molar mass of 244.24 g/mol . It has low water solubility and poor oral availability and stability .科学研究应用

Neuroprotective Applications

Oxyresveratrol has shown promise in the field of neurology, particularly in the protection against neurological disorders. Studies suggest that it can improve cognitive impairments and episodic-like memory by modulating neuroinflammation and the PI3K-Akt signaling pathway in induced models . This could have implications for treating conditions like Alzheimer’s disease and other neurodegenerative disorders.

Antioxidant Properties

The compound exhibits strong antioxidant properties, which are crucial in combating oxidative stress—a factor in many chronic diseases. By neutralizing free radicals, oxyresveratrol can help protect cells from damage and has potential applications in preventing diseases associated with oxidative stress .

Anti-inflammatory Effects

Oxyresveratrol’s anti-inflammatory activities are well-documented. It can significantly inhibit the expression of inflammatory markers and alter immune cell polarization, which may be beneficial in treating various inflammatory conditions .

Antimelanogenic Activity

In dermatological research, oxyresveratrol is known for its ability to inhibit tyrosinase and melanogenesis. This application is particularly relevant in the development of treatments for skin hyperpigmentation disorders .

Anticancer Potential

Research has indicated that oxyresveratrol can inhibit the growth of certain cancer cells. Its structural modification and evaluation in biological studies have shown potential in developing anticancer therapies .

Antiviral Capabilities

Oxyresveratrol has been evaluated for its ability to inhibit the growth of viruses such as herpes simplex. This antiviral activity opens up possibilities for its use in treating viral infections .

Metabolic Disease Management

Due to its influence on enzymes like α-glucosidase and neuraminidase, oxyresveratrol has potential applications in managing metabolic diseases, including diabetes and obesity, by modulating glucose metabolism and other related metabolic pathways .

Digestive Health

The compound also shows protective effects against digestive ailments. Its therapeutic potentials in this area could lead to the development of new treatments for digestive disorders .

作用机制

Target of Action

Oxyresveratrol, a natural stilbene, has been found to interact with several targets within the body. One of its primary targets is the enzyme tyrosinase , which plays a crucial role in the process of melanogenesis . It also targets inducible nitric oxide synthase (iNOS) , which catalyzes the conversion of L-arginine to nitric oxide . Furthermore, it has been found to interact with microglia , the principal resident immune cells of the brain .

Mode of Action

Oxyresveratrol exerts its effects by interacting with its targets and inducing changes in their activity. It inhibits the activity of tyrosinase, thereby reducing melanogenesis . It also suppresses the expression of iNOS, thereby altering the M1/M2 polarization by regulating M1/M2 phenotype markers . In the case of microglia, oxyresveratrol can significantly inhibit the expression of nitric oxide and alter the M1/M2 polarization .

Biochemical Pathways

Oxyresveratrol influences several biochemical pathways. It has been found to alleviate neuroinflammation via the PI3K-Akt pathway . It also promotes autophagy signaling and attenuates amyloid precursor protein (APP) production in primary cortical astrocytes . This is achieved through the AMPK/ULK1/mTOR-mediated autophagy pathway .

Pharmacokinetics

The pharmacokinetic properties of oxyresveratrol include low water solubility and poor oral availability and stability, which have posed challenges to its development as a therapeutic agent . Recent studies have shown that the addition of piperine could enhance some of the pharmacokinetic properties of oxyresveratrol via both intravenous and oral administration .

Result of Action

The action of oxyresveratrol results in diverse biological and pharmacological activities. These include the inhibition of tyrosinase and melanogenesis, antioxidant and anti-inflammatory activities, and protective effects against neurological disorders and digestive ailments . It also has the potential to improve cognitive impairments and episodic-like memory .

Action Environment

The action, efficacy, and stability of oxyresveratrol can be influenced by various environmental factors. For instance, it has been found that pure water is the most suitable solvent, -40°C is the most suitable temperature, 5.38 is the optimum pH value, and a dark environment is necessary for the stability of oxyresveratrol . Additionally, the bioavailability of oxyresveratrol can be improved by co-administration with piperine .

安全和危害

未来方向

属性

IUPAC Name |

4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c15-11-4-3-10(14(18)8-11)2-1-9-5-12(16)7-13(17)6-9/h1-8,15-18H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDHAOJSHSJQANO-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C=CC2=CC(=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)O)/C=C/C2=CC(=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801030442 | |

| Record name | Oxyresveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxyresveratrol | |

CAS RN |

29700-22-9, 4721-07-7 | |

| Record name | Oxyresveratrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29700-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Puag-haad | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004721077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyresveratrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029700229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydroxystilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxyresveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYRESVERATROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V071CP5CR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。